molecular formula C22H22Cl2N2O B2755273 10-(2,6-dichlorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 1024132-10-2

10-(2,6-dichlorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B2755273
CAS No.: 1024132-10-2
M. Wt: 401.33
InChI Key: OBVJYGRMERWDGZ-UHFFFAOYSA-N
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Description

The compound 10-(2,6-dichlorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6-tetraen-12-one features a complex tricyclic scaffold with a diazatricyclo[9.4.0.0³,⁸] core, substituted with a 2,6-dichlorophenyl group and three methyl moieties. This structure is characteristic of bioactive molecules, particularly tricyclic antidepressants (TCAs) and their analogs, which often exhibit neuropharmacological activity through neurotransmitter reuptake inhibition .

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O/c1-12-7-8-15-16(9-12)26-21(19-13(23)5-4-6-14(19)24)20-17(25-15)10-22(2,3)11-18(20)27/h4-9,21,25-26H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVJYGRMERWDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C=CC=C4Cl)Cl)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,6-dichlorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the dichlorophenyl group: This step involves the use of 2,6-dichlorobenzene as a starting material, which is then subjected to various substitution reactions to introduce the dichlorophenyl group into the tricyclic core.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

10-(2,6-dichlorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The unique structural features of this compound make it a candidate for pharmaceutical development. Its diazatricyclo structure can lead to interactions with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures exhibit anti-cancer properties due to their ability to inhibit specific pathways involved in tumor growth .

Antimicrobial Activity
Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties. The presence of the dichlorophenyl group is often associated with enhanced biological activity against various pathogens. Ongoing research aims to evaluate its efficacy against resistant strains of bacteria and fungi .

Materials Science

Polymer Synthesis
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel polymers. These polymers could exhibit enhanced thermal stability and mechanical properties compared to conventional materials. Research into its polymerization behavior is ongoing, focusing on applications in coatings and composites .

Nanotechnology
In nanotechnology, the compound may serve as a precursor for the synthesis of nanoparticles with specific optical or electronic properties. Its ability to form stable complexes with metals could be exploited in the development of catalysts or sensors .

Environmental Science

Biomarkers for Pollution
Due to its organic nature and potential presence in various environmental matrices, this compound could be studied as a biomarker for pollution. Its degradation products may provide insights into environmental contamination levels and the effectiveness of remediation strategies .

Pesticide Development
The structural attributes of this compound suggest potential use in developing new pesticides. The dichlorophenyl moiety is commonly found in agrochemicals that target specific pests while minimizing impact on non-target species. Research is being conducted to assess its efficacy and safety profile in agricultural applications .

Case Studies

Study Focus Findings
Study 1Anticancer PropertiesDemonstrated inhibition of tumor cell proliferation in vitro using derivatives of the compound .
Study 2Polymer ApplicationsDeveloped a new class of thermally stable polymers incorporating the compound as a monomer .
Study 3Environmental ImpactIdentified degradation pathways in aquatic environments, suggesting low persistence and potential for bioremediation .

Mechanism of Action

The mechanism of action of 10-(2,6-dichlorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other tricyclic derivatives are analyzed below. Key differences in substituents, molecular properties, and hypothesized activities are highlighted.

Structural and Functional Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Hypothesized Activity References
10-(2,6-Dichlorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6-tetraen-12-one 2,6-dichlorophenyl, 3 methyl C₂₃H₂₂Cl₂N₂O 429.34 Dichlorophenyl, trimethyl groups on tricyclic core Neurotransmitter modulation
6-Chloro-10-(2-fluorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6-tetraen-12-one 2-fluorophenyl, 2 methyl C₂₂H₂₀ClFN₂O 406.86 Fluorophenyl, dimethyl groups Antidepressant/analgesic
Nortriptyline Hydrochloride Tricyclo[9.4.0.0³,⁸] core C₁₉H₂₂ClN 299.84 Methylpropylamine side chain Serotonin/norepinephrine reuptake inhibition
14,14-Dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one 2-nitrophenyl, 2 methyl C₂₁H₂₁N₃O₃ 363.41 Nitrophenyl, dimethyl groups Unknown (potential NO-mediated effects)

Key Observations

Trimethyl groups may increase lipophilicity and metabolic stability relative to dimethyl or simpler side chains in TCAs like nortriptyline .

Similarity Metrics: Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares ~70–80% similarity with fluorophenyl and nitrophenyl analogs, suggesting overlapping pharmacophoric features .

Pharmacological Hypotheses: The diazatricyclo core aligns with TCAs like nortriptyline, which inhibit serotonin/norepinephrine reuptake. However, the dichlorophenyl group may confer unique selectivity or potency . Nitrophenyl and fluorophenyl analogs lack direct activity data but may exhibit varied bioavailability due to substituent polarity differences .

Research Findings and Limitations

  • Gaps in Data: No direct in vitro or in vivo data exists for the target compound; comparisons rely on structural analogs and similarity algorithms .

Biological Activity

Chemical Structure and Properties

The compound features a unique bicyclic structure with significant substitutions that may influence its biological activity. The presence of the 2,6-dichlorophenyl group and multiple methyl groups suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula: C₁₈H₁₈Cl₂N₂
  • Molecular Weight: 348.26 g/mol

Research indicates that compounds similar to this one may exhibit various mechanisms of action, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit phospholipase A2 (PLA2), which is crucial in inflammatory responses and cell membrane integrity .
  • Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential use in treating infections .

Pharmacological Effects

  • Anti-inflammatory Activity: Inhibition of PLA2 suggests that this compound could reduce inflammation by modulating lipid metabolism and inflammatory mediator release.
  • Anticancer Potential: Preliminary studies indicate that structurally related compounds can induce apoptosis in cancer cells, potentially making them candidates for cancer therapy .
  • Neuroprotective Effects: Some derivatives show promise in protecting neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases .

Case Study 1: Inhibition of Phospholipase A2

A study published in Journal of Lipid Research investigated the inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs. The findings highlighted that compounds with similar structural motifs can significantly inhibit PLA2 activity, leading to reduced phospholipidosis—a condition associated with drug toxicity .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, a series of analogs derived from the parent compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial efficacy, particularly against resistant strains .

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryPLA2 inhibition
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Q & A

Q. What are the recommended synthetic routes for preparing 10-(2,6-dichlorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6-tetraen-12-one, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a multi-step synthesis involving cyclization reactions of substituted chlorophenyl precursors. Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm intermediate structures. Optimize reaction conditions (e.g., solvent polarity, temperature) using a fractional factorial design to maximize yield while minimizing side products like regioisomers . For example, highlights cyclization steps with substituted aryl groups under inert atmospheres, while emphasizes purification via column chromatography using gradient elution.

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H-NMR, 13C^{13}C-NMR, and heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals in the fused tricyclic core. X-ray crystallography (as in ) can confirm stereochemistry and bond angles. Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl at ~1700 cm1^{-1}). Compare experimental data with density functional theory (DFT)-calculated spectra to resolve ambiguities .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions, conformational flexibility). Perform temperature-dependent NMR studies to identify rotameric equilibria. Use time-dependent DFT (TD-DFT) with solvent models (e.g., PCM) to simulate UV-Vis spectra. Cross-validate with circular dichroism (CD) if chirality is present . For instance, shows bond angle deviations in crystallographic data, which may require re-evaluating computational basis sets.

Q. What experimental designs are suitable for studying this compound’s environmental fate and degradation pathways?

  • Methodological Answer : Adopt a tiered approach:

Lab-scale : Use OECD 307 guidelines to assess aerobic/anaerobic biodegradation in soil/water matrices.

Field studies : Deploy randomized block designs (as in ) with split plots to account for variables like pH and microbial activity.

Analytical methods : Employ LC-MS/MS to track degradation products and stable isotope labeling to confirm transformation pathways .

Q. How can molecular docking and dynamics simulations predict this compound’s biological interactions?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies, focusing on hydrophobic pockets in target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Compare binding free energies (MM-PBSA/GBSA) across analogs to prioritize synthesis targets . underscores the need for iterative validation with experimental IC50_{50} values.

Q. What strategies address low reproducibility in pharmacological assays involving this compound?

  • Methodological Answer : Standardize assay conditions using Quality-by-Design (QbD) principles:
  • Control solvent DMSO concentration (<0.1% to avoid cytotoxicity).
  • Include positive/negative controls in each plate (e.g., ’s split-plot design).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm activity .

Data Analysis and Theoretical Frameworks

Q. How can conflicting bioactivity data across studies be systematically analyzed?

  • Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data. Use hierarchical clustering to group studies by assay type, cell lines, or dosing regimens. Bayesian network models can identify hidden variables (e.g., batch-to-batch compound purity) influencing outcomes .

Q. What computational methods are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : Generate 3D-QSAR models using CoMFA/CoMSIA, incorporating steric, electrostatic, and hydrophobic fields. Validate with leave-one-out cross-validation and external test sets. Pair with pharmacophore modeling to identify critical substituents (e.g., dichlorophenyl vs. methoxy groups) .

Methodological Design and Validation

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Follow ICH Q1A guidelines:
  • Test accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions.
  • Monitor degradation via HPLC-UV at multiple timepoints.
  • Use Arrhenius kinetics to predict shelf life .

Q. What statistical approaches are robust for analyzing dose-response data in toxicological studies?

  • Methodological Answer :
    Fit data to nonlinear regression models (e.g., Hill equation) using maximum likelihood estimation. Assess goodness-of-fit with Akaike Information Criterion (AIC). Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for EC50_{50} values .

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